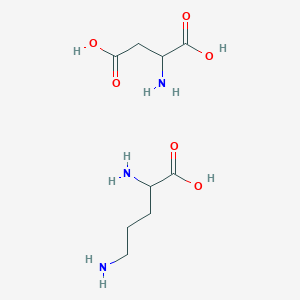![molecular formula C18H9Cl2F2N3O B12513198 3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile](/img/structure/B12513198.png)
3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl and difluorophenyl groups attached to an oxazole ring, making it a subject of interest in chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the dichlorophenyl and difluorophenyl intermediates. These intermediates are then subjected to a series of reactions, including halogenation, amination, and cyclization, to form the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,6-Dichlorophenyl)-5-[(1E)-2-[(4-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile
- 3-(2,6-Dichlorophenyl)-5-[(E)-2-[(4-hydroxy-2-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile is unique due to its specific combination of dichlorophenyl and difluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C18H9Cl2F2N3O |
|---|---|
Peso molecular |
392.2 g/mol |
Nombre IUPAC |
3-(2,6-dichlorophenyl)-5-[2-(2,4-difluoroanilino)ethenyl]-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H9Cl2F2N3O/c19-12-2-1-3-13(20)17(12)18-11(9-23)16(26-25-18)6-7-24-15-5-4-10(21)8-14(15)22/h1-8,24H |
Clave InChI |
RMOILXCEWVVXHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)C=CNC3=C(C=C(C=C3)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)


![Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate](/img/structure/B12513139.png)
![(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B12513145.png)

![N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513154.png)
![2-[(2-{3-[(2-Fluorophenyl)methoxy]phenyl}cyclopentyl)amino]acetamide](/img/structure/B12513157.png)

methyl]-3-oxopyrazolidin-1-ium chloride](/img/structure/B12513173.png)
![2-(3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}phenyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12513186.png)


![Methyl 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B12513202.png)
